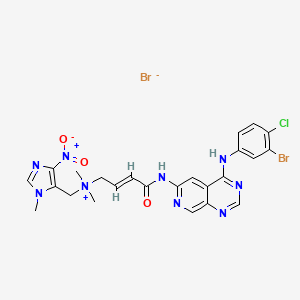
Tarloxotinibbromid
Übersicht
Beschreibung
Tarloxotinibbromid ist ein Hypoxie-aktivierter Prodrug, der unter hypoxischen Bedingungen einen potenten, irreversiblen Inhibitor des epidermalen Wachstumsfaktorrezeptors (EGFR) und des humanen epidermalen Wachstumsfaktorrezeptors 2 (HER2) freisetzt. Diese Verbindung ist besonders wichtig bei der Behandlung von Krebsarten wie nicht-kleinzelligem Lungenkrebs und HER2-positivem Brustkrebs, wo sie die Aktivität dieser Rezeptoren gezielt angreift und hemmt, wodurch die Proliferation und das Überleben von Krebszellen verhindert werden .
Wissenschaftliche Forschungsanwendungen
Tarloxotinib bromide has a wide range of scientific research applications, including:
Chemistry: Studying the synthesis and reactivity of hypoxia-activated prodrugs.
Biology: Investigating the effects of EGFR and HER2 inhibition on cancer cell proliferation and survival.
Medicine: Developing targeted therapies for cancers with overexpression of EGFR and HER2.
Industry: Producing high-purity tarloxotinib bromide for use in clinical trials and therapeutic applications
Biochemische Analyse
Biochemical Properties
Tarloxotinib bromide interacts with various biomolecules, including enzymes and proteins. It is known to inhibit cell signaling and proliferation in patient-derived cancer models in vitro by directly inhibiting phosphorylation and activation of EGFR, HER2, and HER2/HER3 heterodimers .
Cellular Effects
Tarloxotinib bromide has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting cell signaling and proliferation in patient-derived cancer models . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Tarloxotinib bromide exerts its effects at the molecular level through a unique mechanism of action. It is a prodrug that releases a potent, irreversible EGFR/HER2 inhibitor (tarloxotinib-effector) selectively in severely hypoxic regions of tumors . This mechanism allows it to overcome the intrinsic resistance of EGFR exon 20 insertion mutations and HER2 activating mutations to existing TKIs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tarloxotinib bromide change over time. It has been shown to induce tumor regression or growth inhibition in multiple murine xenograft models
Dosage Effects in Animal Models
In animal models, the effects of tarloxotinib bromide vary with different dosages. For instance, tarloxotinib dosed at 48 mg/kg showed dramatic tumor regression in all the mice while tarloxotinib dosed at 26 mg/kg showed significant dose-dependent tumor regression .
Metabolic Pathways
It is known that it is a prodrug that is activated under hypoxic conditions .
Transport and Distribution
Tarloxotinib bromide is transported and distributed within cells and tissues. It is known to be selectively activated in severely hypoxic regions of tumors
Subcellular Localization
It is known that it is activated in hypoxic regions of tumors
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Tarloxotinibbromid umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen, die seine Hypoxie-aktivierten Eigenschaften verleihen. Die wichtigsten Schritte umfassen:
Bildung der Kernstruktur: Dies beinhaltet die Synthese eines Pyrido[3,4-d]pyrimidinkernes durch eine Reihe von Kondensationsreaktionen.
Funktionalisierung: Einführung von Brom und anderen funktionellen Gruppen, um seine Aktivität unter hypoxischen Bedingungen zu verbessern.
Endmontage: Kupplungsreaktionen, um die Hypoxie-sensitive Einheit an die Kernstruktur zu binden
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist jedoch für die Großproduktion optimiert. Dies beinhaltet die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungsmethoden und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tarloxotinibbromid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Unter hypoxischen Bedingungen wird die Verbindung durch Oxidation aktiviert und setzt den aktiven Inhibitor frei.
Reduktion: In Gegenwart von Reduktionsmitteln kann die Verbindung einer Reduktion unterliegen, was sich auf ihre Aktivität auswirkt.
Substitution: Verschiedene Substitutionsreaktionen können an verschiedenen funktionellen Gruppen auftreten und ihre chemischen Eigenschaften verändern
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen:
Oxidationsmittel: Um den Prodrug unter hypoxischen Bedingungen zu aktivieren.
Reduktionsmittel: Um die Auswirkungen der Reduktion auf die Verbindung zu untersuchen.
Substituenten: Um die funktionellen Gruppen zu modifizieren und ihre Auswirkungen auf die Aktivität der Verbindung zu untersuchen
Hauptprodukte gebildet
Das Hauptprodukt, das durch die Aktivierung von this compound gebildet wird, ist der irreversible Inhibitor von EGFR und HER2, der seine therapeutischen Wirkungen durch die Hemmung dieser Rezeptoren ausübt .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Studium der Synthese und Reaktivität von Hypoxie-aktivierten Prodrugs.
Biologie: Untersuchung der Auswirkungen der EGFR- und HER2-Hemmung auf die Proliferation und das Überleben von Krebszellen.
Medizin: Entwicklung gezielter Therapien für Krebsarten mit Überexpression von EGFR und HER2.
Industrie: Produktion von hochreinem this compound für den Einsatz in klinischen Studien und therapeutischen Anwendungen
Wirkmechanismus
This compound entfaltet seine Wirkung durch einen einzigartigen Wirkmechanismus. Unter hypoxischen Bedingungen wird die Verbindung aktiviert, um einen potenten, irreversiblen Inhibitor von EGFR und HER2 freizusetzen. Dieser Inhibitor bindet kovalent an die Rezeptoren und verhindert deren Aktivierung und die nachfolgenden Signalwege, die die Proliferation und das Überleben von Krebszellen fördern. Die Hypoxie-aktivierte Natur der Verbindung stellt sicher, dass sie gezielt Tumorzellen angreift und die Auswirkungen auf normales Gewebe minimiert .
Wirkmechanismus
Tarloxotinib bromide exerts its effects through a unique mechanism of action. Under hypoxic conditions, the compound is activated to release a potent, irreversible inhibitor of EGFR and HER2. This inhibitor binds covalently to the receptors, preventing their activation and subsequent signaling pathways that promote cancer cell proliferation and survival. The hypoxia-activated nature of the compound ensures that it selectively targets tumor cells, minimizing the effects on normal tissues .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Erlotinib: Ein weiterer EGFR-Inhibitor, jedoch nicht Hypoxie-aktiviert.
Afatinib: Ein irreversibler EGFR- und HER2-Inhibitor, dem jedoch die Hypoxie-aktivierte Eigenschaft fehlt.
Lapatinib: Ein reversibler Inhibitor von EGFR und HER2, der in Kombinationstherapien eingesetzt wird
Einzigartigkeit von Tarloxotinibbromid
This compound ist aufgrund seines Hypoxie-aktivierten Mechanismus einzigartig, der eine gezielte Ansteuerung von Tumorzellen ermöglicht und gleichzeitig normales Gewebe schont. Diese Eigenschaft reduziert die dosislimitierenden Toxizitäten, die mit der systemischen Hemmung von EGFR und HER2 verbunden sind, und macht es zu einem vielversprechenden Kandidaten für die Krebstherapie .
Eigenschaften
IUPAC Name |
[(E)-4-[[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]amino]-4-oxobut-2-enyl]-dimethyl-[(3-methyl-5-nitroimidazol-4-yl)methyl]azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrClN9O3.BrH/c1-33-14-30-24(34(37)38)20(33)12-35(2,3)8-4-5-22(36)32-21-10-16-19(11-27-21)28-13-29-23(16)31-15-6-7-18(26)17(25)9-15;/h4-7,9-11,13-14H,8,12H2,1-3H3,(H-,27,28,29,31,32,36);1H/b5-4+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKIMVYUBWMMHJ-FXRZFVDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C[N+](C)(C)CC=CC(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC(=C1C[N+](C)(C)C/C=C/C(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Br2ClN9O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1636180-98-7 | |
| Record name | Tarloxotinib bromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1636180987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TARLOXOTINIB BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y31FJ8K50 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



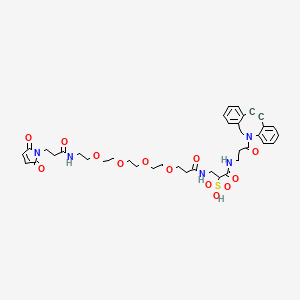
![Sodium 2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate](/img/structure/B611075.png)
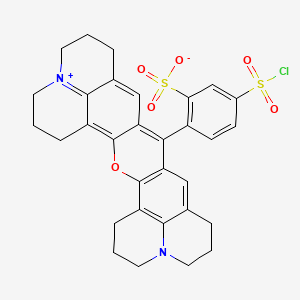
![(R*,S*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B611077.png)
![2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole](/img/structure/B611079.png)
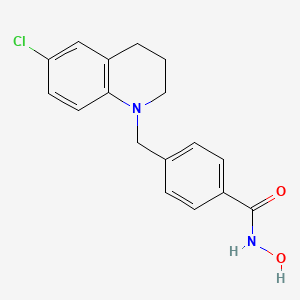
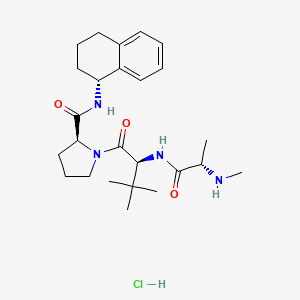

![N-[3-[[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]-5-[4-(dimethylamino)but-2-enoylamino]pyridine-2-carboxamide](/img/structure/B611093.png)
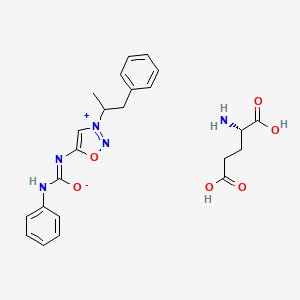
![7-(1-tert-butyl-1H-pyrazol-4-yl)-N-{[(3S)-3-fluoropiperidin-3-yl]methyl}-1,6-naphthyridin-5-amine](/img/structure/B611096.png)
